5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine , also known by its chemical formula C~9~H~8~FN~3~O~2~S , is a heterocyclic compound. It belongs to the thiadiazole family and contains a thiadiazole ring with an attached amine group . The compound’s structure combines elements of both aromatic and heterocyclic chemistry.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 2-fluoro-6-methoxyaniline with thionyl chloride to form the corresponding 2-fluoro-6-methoxyphenyl isothiocyanate . Subsequently, this isothiocyanate reacts with hydrazine hydrate to yield the desired 5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine . The synthetic pathway ensures the incorporation of the fluorine and methoxy substituents onto the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine consists of the following components:
- A thiadiazole ring (containing sulfur and nitrogen atoms) fused with an aromatic ring.
- The 2-fluoro-6-methoxyphenyl group attached to the thiadiazole ring.
- An amine group (-NH~2~) at the 2-position of the thiadiazole ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Nucleophilic substitution : The amine group can undergo substitution reactions with electrophiles.
- Ring-opening reactions : The thiadiazole ring can open under specific conditions.
- Functional group transformations : The fluorine and methoxy substituents may react with other reagents.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.
- Solubility : Solubility in various solvents impacts its practical applications.
- Stability : Stability under different conditions (e.g., temperature, pH) is crucial.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is essential for safe handling.
- Handling Precautions : Proper protective equipment and handling procedures are necessary.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationships : Understand how modifications affect its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
properties
IUPAC Name |
5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGXZUGGNZYURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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